![molecular formula C5H6IN3 B1463097 2,5-Diamino-3-iodopyridine CAS No. 1125410-09-4](/img/structure/B1463097.png)
2,5-Diamino-3-iodopyridine
Overview
Description
“2,5-Diamino-3-iodopyridine” is a chemical compound with the molecular formula C5H6IN3 . It is a pyridine derivative, which is a class of compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “2,5-Diamino-3-iodopyridine” consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure could not be retrieved from the available sources.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrido Pyrimidines
2,5-Diamino-3-iodopyridine derivatives are used in the synthesis of various chemical compounds. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with antitumor activity, demonstrates the utility of similar compounds in medicinal chemistry (Grivsky et al., 1980).
Iodination Methods
Iodination of pyridine derivatives is a significant application, where methods for efficient iodination of compounds like 2,5-Diamino-3-iodopyridine have been developed. This process is essential in producing medically relevant compounds (Xie et al., 2012).
Fluorescent Dyes Synthesis
These compounds are also used in the synthesis of fluorescent dyes. For instance, 2,5-Diamino-3,6-dicyanopyrazine, a related compound, shows potential as a synthetic intermediate for fluorescent dye chromophores (Shirai et al., 1998).
Catalytic Applications
The compound finds use in homogeneous catalytic processes, such as in the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of biologically significant compounds (Takács et al., 2007).
Vibrational Spectroscopy
In the field of spectroscopy, the vibrational spectra and assignments of related compounds like 2-amino-5-iodopyridine are studied using methods like Fourier transform Raman and infrared spectroscopy (Sundaraganesan et al., 2007).
Medical and Biological Applications
Cancer Research
Certain derivatives of 2,5-Diamino-3-iodopyridine, like 2,4-diamino-5-cyano-6-halopyridines, are explored for their potential as cyclic AMP phosphodiesterase inhibitors, which can have therapeutic implications in cancer and other diseases (de Haën et al., 1984).
Diagnostic Imaging
Research into the cytotoxicity of iodine-labeled compounds related to 2,5-Diamino-3-iodopyridine, such as [125I]Iodorivanol, has implications for developing novel cytotoxic agents in cancer research and diagnostic imaging (Martin et al., 1979).
Real-Time Monitoring of Glomerular Filtration Rate
Hydrophilic derivatives of 2,5-Diamino-3-iodopyridine have been evaluated as fluorescent glomerular filtration rate tracer agents, indicating their potential in real-time point-of-care monitoring of kidney function (Rajagopalan et al., 2011).
Photodynamic Therapy
Derivatives of 2,5-Diamino-3-iodopyridine, such as BODIPY-Ru(ii) arene dyads, have been investigated for their potential in photo-inactivation against cancer cells, showcasing the compound's relevance in photodynamic therapy (Wang et al., 2015).
Safety and Hazards
Future Directions
Imidazopyridines, a class of compounds similar to “2,5-Diamino-3-iodopyridine”, have been found to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, “2,5-Diamino-3-iodopyridine” and similar compounds may have potential therapeutic significance in the future.
properties
IUPAC Name |
3-iodopyridine-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWUDQFVZPDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311798 | |
Record name | 3-Iodo-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1125410-09-4 | |
Record name | 3-Iodo-2,5-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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